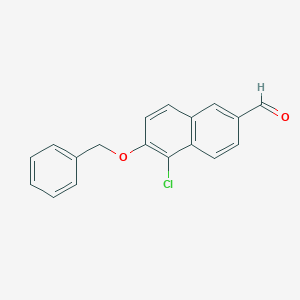

6-(Benzyloxy)-5-chloro-2-naphthaldehyde

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in a vast array of chemical applications. nih.govresearchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netjohnshopkins.edu The rigid, planar structure of the naphthalene core, combined with its rich electron density, provides a unique scaffold that can be readily functionalized to create a diverse range of molecules with specific properties. researchgate.net In medicinal chemistry, the naphthalene moiety is found in numerous FDA-approved drugs, where it can enhance the metabolic stability and pharmacological activity of a molecule. johnshopkins.edu Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. johnshopkins.eduresearchgate.net

The Role of Aldehyde Functionality in Strategic Organic Transformations and Material Science

The aldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry. nih.gov Its inherent reactivity, stemming from the polar carbon-oxygen double bond, allows it to participate in a wide array of chemical transformations, making it a cornerstone of synthetic strategy. Aldehydes are crucial precursors for the synthesis of alcohols, carboxylic acids, amines, and a variety of heterocyclic compounds through reactions such as nucleophilic addition, oxidation, and condensation. This reactivity is harnessed in the construction of complex molecular architectures. In material science, aldehydes are utilized in the production of resins and plastics. nih.gov Furthermore, the aldehyde functional group can be used to functionalize surfaces and polymers, imparting specific chemical properties for applications in sensors and advanced materials.

Contextualization of 6-(Benzyloxy)-5-chloro-2-naphthaldehyde within Substituted Naphthalene Architectures

This compound is a polysubstituted naphthalene derivative that combines several key functional groups, each contributing to its potential utility in organic synthesis. The core is a naphthalene ring, providing the foundational aromatic scaffold. The aldehyde group at the 2-position serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecules.

The substituents on the naphthalene ring, a chloro group at the 5-position and a benzyloxy group at the 6-position, are particularly significant. The chlorine atom, a halogen, can influence the electronic properties of the naphthalene ring and can also serve as a site for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The benzyloxy group, an alkoxy substituent, also modulates the electronic nature of the aromatic system and can act as a protecting group for a hydroxyl function, which can be deprotected in a later synthetic step to reveal a new reactive site.

The specific arrangement of these functional groups makes this compound a potentially valuable intermediate for the synthesis of complex, polyfunctionalized naphthalene-based compounds. While detailed research specifically on this compound is not widely available in public literature, its structure suggests its utility as a building block in the synthesis of targeted molecules for medicinal chemistry or material science applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₃ClO₂ |

| Molecular Weight | 296.75 g/mol |

| Physical Form | Solid |

This data is compiled from publicly available information. nih.gov

Overview of Current Research Trends on Halogenated and Alkoxy-Substituted Naphthaldehydes

Current research on functionalized naphthaldehydes, particularly those bearing both halogen and alkoxy substituents, is driven by the need for advanced intermediates in drug discovery and materials science. Synthetic chemists are continuously developing novel and efficient methods for the preparation of these substituted naphthaldehydes. nih.gov

One major trend involves the use of transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the naphthalene core. The presence of a halogen, such as the chloro group in this compound, provides a key reactive site for such transformations.

Another area of active research is the exploration of the biological activities of these compounds. The combination of a naphthalene scaffold with specific substitution patterns can lead to potent and selective biological effects. For instance, studies on related benzyloxybenzaldehyde derivatives have shown significant anticancer activity. nih.gov The presence of both electron-withdrawing (chloro) and electron-donating (benzyloxy) groups can fine-tune the electronic properties of the molecule, which in turn can influence its interaction with biological targets.

Furthermore, the development of synthetic routes to access these molecules with high regioselectivity is a significant focus. nih.gov The ability to precisely place different functional groups on the naphthalene ring is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the rational design of new materials. The synthesis of related alkoxy-naphthaldehydes, such as 6-methoxy-2-naphthaldehyde (B117158), has been explored through various multi-step sequences, indicating the importance of these scaffolds as intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-phenylmethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO2/c19-18-16-8-6-14(11-20)10-15(16)7-9-17(18)21-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNDLPWEQUJEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy 5 Chloro 2 Naphthaldehyde

Retrosynthetic Analysis and Key Precursors for 6-(Benzyloxy)-5-chloro-2-naphthaldehyde

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to a variety of plausible key precursors. The aldehyde functionality at the C-2 position can be envisioned as arising from the oxidation of a primary alcohol or a methyl group, or through a formylation reaction. The benzyloxy and chloro substituents on the naphthalene (B1677914) core can be introduced at various stages of the synthesis.

One logical retrosynthetic approach involves the disconnection of the C-2 aldehyde, leading to a precursor such as 6-(benzyloxy)-5-chloro-2-methylnaphthalene. This precursor could then be oxidized to the desired aldehyde. Another key disconnection is the formylation of a 6-(benzyloxy)-5-chloronaphthalene intermediate.

The benzyloxy group is typically introduced via Williamson ether synthesis, implying a precursor like 6-hydroxy-5-chloro-2-naphthaldehyde, which would be reacted with benzyl (B1604629) bromide. The chloro and hydroxyl groups' relative positions suggest that their introduction would need to be carefully orchestrated to achieve the desired regiochemistry.

Key precursors for the synthesis of this compound could therefore include:

2-methoxynaphthalene (B124790) or 2-acetyl-6-methoxynaphthalene (B28280) as starting materials for the naphthalene core. oriprobe.compatsnap.com

A suitably substituted naphthalene derivative for late-stage formylation or oxidation.

Precursors for introducing the chloro and benzyloxy groups, such as N-chlorosuccinimide for chlorination and benzyl bromide for benzylation.

Established Synthetic Routes to this compound

Established synthetic routes for analogous compounds like 6-methoxy-2-naphthaldehyde (B117158) provide a solid foundation for proposing multi-step reaction sequences for this compound. oriprobe.comgoogle.comgoogle.com

Multi-Step Reaction Sequences and Strategic Protecting Group Chemistry

A plausible multi-step synthesis could commence with a commercially available substituted naphthalene. For instance, starting with 2-methoxynaphthalene, a bromination reaction can be performed, followed by a reduction to yield 6-bromo-2-methoxynaphthalene. google.com This intermediate can then undergo formylation. google.com

Protecting group chemistry is crucial in the synthesis of complex molecules. jocpr.com In the context of this compound, the benzyloxy group itself can be considered a protecting group for a hydroxyl functionality. synarchive.com The use of protecting groups is essential to prevent unwanted side reactions and to control the regioselectivity of synthetic transformations. jocpr.com For example, if a hydroxyl group is present early in the synthesis, it would likely be protected as a benzyl ether to withstand subsequent reaction conditions. synarchive.comutsouthwestern.edu

A hypothetical synthetic sequence could involve:

Starting Material: 6-hydroxy-2-naphthaldehyde.

Chlorination: Introduction of the chloro group at the C-5 position. This step's regioselectivity would be critical.

Protection: Protection of the hydroxyl group as a benzyl ether using benzyl bromide in the presence of a base.

Evaluation of Reaction Conditions and Optimization Strategies for Enhanced Yields and Purity

The optimization of reaction conditions is paramount for maximizing yield and purity. For analogous syntheses, such as that of 6-methoxy-2-naphthaldehyde, specific conditions have been detailed. For instance, a patented method describes the reaction of 6-methoxy-2-acetonaphthone with a cuprous chloride or cuprous iodide catalyst in an organic solvent like dimethyl sulfoxide (B87167) or 1,4-dioxane. google.com The reaction temperature is maintained between 20 to 180 °C for a duration of 0.1 to 72 hours. google.com

Post-reaction workup and purification are also critical. A typical procedure involves extraction with an organic solvent like ethyl acetate, washing with brine, drying, and removal of the solvent to obtain a crude product. google.com Subsequent recrystallization from a suitable solvent, such as ethyl acetate, is often employed to obtain a product with high purity. google.comgoogle.com The solid-to-liquid ratio during recrystallization and the cooling process are important parameters to control for optimal crystal formation and purity. google.com

Table 1: Illustrative Reaction Parameters for Naphthaldehyde Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Cuprous Chloride/Iodide | Facilitate oxidation of acetonaphthone | google.com |

| Solvent | Dimethyl Sulfoxide / 1,4-Dioxane | Provide a suitable reaction medium | google.com |

| Temperature | 20-180 °C | Control reaction rate | google.com |

| Purification | Recrystallization from Ethyl Acetate | Enhance purity of the final product | google.comgoogle.com |

Novel Synthetic Approaches and Methodological Advancements for Functionalized Naphthaldehydes

Recent advancements in organic synthesis offer novel and more efficient routes to functionalized naphthaldehydes.

Exploration of Catalytic Reactions in the Synthesis of this compound

Modern catalytic methods provide powerful tools for the synthesis of complex aromatic compounds. youtube.com Transition-metal-catalyzed reactions, in particular, have been instrumental in developing regioselective and efficient synthetic protocols. rsc.orgnih.gov For instance, nickel-catalyzed reductive ring-opening reactions of 7-oxabenzonorbornadienes with acyl chlorides offer a new pathway to β-acyl naphthalenes. rsc.org Indium(III)-catalyzed annulation of 3-formylchromones with alkynes allows for the direct construction of diverse 1-naphthaldehyde (B104281) derivatives. acs.org

Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes presents a modular approach to multifunctional naphthalenes. rsc.org These catalytic systems could potentially be adapted for the synthesis of this compound, offering advantages in terms of step economy and functional group tolerance.

Regioselective Synthesis Strategies for Naphthalene Core Functionalization

Controlling the regioselectivity of electrophilic aromatic substitution on the naphthalene core can be challenging. researchgate.net However, the development of regioselective synthesis methodologies is a key area of research. nih.govresearchgate.net Directed C-H activation strategies have emerged as a powerful tool for the functionalization of specific positions on the naphthalene ring. nih.gov

Furthermore, methods like the regioselective benzannulation of haloalkynes allow for the controlled synthesis of polyheterohalogenated naphthalenes, which can then be further derivatized. nih.gov These advanced strategies could provide a more direct and controlled route to the desired substitution pattern of this compound, overcoming the limitations of classical synthetic methods.

Sustainable and Green Chemistry Approaches in Naphthaldehyde Synthesis

The development of synthetic methodologies for naphthaldehydes, including the specific compound this compound, is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.gov Research in this area for naphthaldehyde synthesis has focused on several key strategies, including the use of environmentally benign solvents, the development of recyclable catalysts, and the implementation of solvent-free reaction conditions. researchgate.nettandfonline.comtandfonline.comresearchgate.net

One of the primary focuses of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. nih.gov Water is a highly desirable solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of Schiff's base ligands from 2-hydroxy-1-naphthaldehyde (B42665) has been successfully demonstrated in water, showcasing the potential for aqueous media in naphthaldehyde chemistry. eresearchco.com Another approach is the use of solvent-free reactions, which not only eliminates solvent waste but can also lead to shorter reaction times and higher yields. tandfonline.comtandfonline.comresearchgate.net For example, the synthesis of 2-hydroxy-1-naphthaldehyde based barbiturates has been achieved under solvent-free conditions using a biodegradable chitosan-SO3H catalyst, highlighting the dual benefits of this approach. tandfonline.comtandfonline.comresearchgate.net

The development of efficient and recyclable catalysts is another cornerstone of green naphthaldehyde synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Sulfonated carbon catalysts (SO3H-carbon), derived from renewable resources like glycerol, have been effectively used for the synthesis of 1-amidoalkyl-2-naphthols from a naphthaldehyde precursor under solvent-free conditions. arcjournals.org Similarly, alumina-sulfuric acid has been employed as a solid-supported reagent for the chemoselective protection of aromatic aldehydes under solvent-free conditions, a reaction type relevant to the multi-step synthesis of complex naphthaldehydes. tandfonline.com

The principles of green chemistry also encourage the use of alternative energy sources to drive chemical reactions. Microwave and ultrasound irradiation are two such techniques that can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation. nih.gov While specific applications of these techniques to the synthesis of this compound are not extensively documented, their successful application in the synthesis of other aromatic aldehydes and related naphthalene derivatives suggests their potential utility. eresearchco.com

The following table summarizes and compares different green synthetic methodologies applicable to the synthesis of naphthaldehyde derivatives, based on published research findings.

| Green Methodology | Catalyst | Solvent | Reaction Conditions | Key Advantages | Reference(s) |

| Solvent-Free Synthesis | Chitosan-SO3H | None | Heating at 60 °C | Admirable yield, reduced reaction time, avoids hazardous solvents. | tandfonline.comtandfonline.comresearchgate.net |

| Aqueous Media Synthesis | KOH | Water | Sonication at room temperature | Environmentally benign solvent, mild conditions, good yield. | eresearchco.com |

| Solid-Supported Reagent | Alumina-Sulfuric Acid | None | Surface-mediated | High chemoselectivity, avoids toxic reagents and organic solvents. | tandfonline.com |

| Recyclable Carbon Catalyst | SO3H-Carbon | None | Heating at 100 °C | High yields, short reaction time, eco-friendly catalyst. | arcjournals.org |

| Catalyst- and Solvent-Free | None | None | Heating at 100 °C / Room Temp. | Simplicity, high efficiency, avoids catalyst and solvent. | researchgate.net |

While direct research on sustainable approaches for the synthesis of this compound is limited, the broader advancements in green chemistry for the synthesis of naphthaldehydes and other aromatic aldehydes provide a strong foundation for developing more environmentally friendly routes to this specific compound. The application of solvent-free conditions, aqueous media, and recyclable solid acid catalysts are promising avenues for future research to explore.

Chemical Reactivity and Transformation Pathways of 6 Benzyloxy 5 Chloro 2 Naphthaldehyde

Nucleophilic and Electrophilic Reactivity at the Aldehyde Moiety of 6-(Benzyloxy)-5-chloro-2-naphthaldehyde

The aldehyde group is a primary site for a variety of chemical transformations, including carbon-carbon bond formation, reduction to an alcohol, and oxidation to a carboxylic acid.

Carbonyl Condensation Reactions

The aldehyde functionality of this compound readily participates in condensation reactions with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon double bonds. A prominent example is the Knoevenagel condensation. mdpi.comresearchgate.net In this reaction, the aldehyde reacts with a compound containing a CH2 group flanked by two electron-withdrawing groups, such as malonic esters or malononitrile (B47326), in the presence of a weak base. mdpi.com This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. mdpi.com While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes in Knoevenagel condensations is well-established. mdpi.comresearchgate.netorganic-chemistry.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mdpi.com

Another important condensation reaction is the Wittig reaction, which would involve the reaction of this compound with a phosphorus ylide to form an alkene. This reaction is highly versatile for the synthesis of specifically substituted alkenes.

Reductive amination represents another key transformation of the aldehyde group. This reaction involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by in situ reduction to the corresponding amine. This provides a direct route to introduce nitrogen-containing substituents.

The following table summarizes a selection of potential carbonyl condensation reactions for this compound based on established chemical principles.

| Reaction Name | Reagents & Conditions | Expected Product |

| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol (B145695), Reflux | (E)-2-((6-(benzyloxy)-5-chloronaphthalen-2-yl)methylene)malononitrile |

| Wittig Reaction | (Triphenylphosphoranylidene)methane, THF | 6-(Benzyloxy)-5-chloro-2-vinylnaphthalene |

| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride, Dichloromethane | N-((6-(benzyloxy)-5-chloronaphthalen-2-yl)methyl)aniline |

Reduction and Oxidation Reactions of the Aldehyde Functionality

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-(benzyloxy)-5-chloronaphthalen-2-yl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4). wikipedia.orgorganic-chemistry.org NaBH4 is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. organic-chemistry.org LiAlH4 is a more powerful reducing agent and is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. wikipedia.orgorganic-chemistry.org Given its milder nature, NaBH4 would be the preferred reagent to avoid potential side reactions.

Oxidation: The aldehyde can be oxidized to 6-(benzyloxy)-5-chloro-2-naphthoic acid. A variety of oxidizing agents can be employed for this purpose. For instance, a synthetic method for the related 6-methoxy-2-naphthaldehyde (B117158) involves its oxidation. doi.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions, although PCC is primarily used to stop the oxidation of primary alcohols at the aldehyde stage. A common method for the synthesis of the related 6-methoxy-2-naphthoic acid involves the treatment of 2-acetyl-6-methoxynaphthalene (B28280) with sodium hypochlorite. doi.org

The table below outlines the expected products from the reduction and oxidation of this compound.

| Reaction Type | Reagents & Conditions | Expected Product |

| Reduction | Sodium borohydride (NaBH4), Methanol | (6-(benzyloxy)-5-chloronaphthalen-2-yl)methanol |

| Reduction | Lithium aluminium hydride (LiAlH4), THF, then H2O | (6-(benzyloxy)-5-chloronaphthalen-2-yl)methanol |

| Oxidation | Potassium permanganate (KMnO4), basic conditions, then acid workup | 6-(benzyloxy)-5-chloro-2-naphthoic acid |

Reactivity Pertaining to the Naphthalene (B1677914) Core and its Substituents (Benzyloxy, Chloro)

The naphthalene ring system and its substituents also offer avenues for further functionalization.

Aromatic Substitution Reactions on the Naphthalene Ring of this compound

The naphthalene ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (benzyloxy, chloro, and aldehyde) will determine the position of the incoming electrophile. The benzyloxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The aldehyde group is a deactivating, meta-directing group. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). libretexts.org

Considering the positions on the naphthalene core of this compound, the most likely positions for electrophilic attack would be influenced by the interplay of these electronic effects. For instance, nitration of naphthalene itself typically yields primarily the 1-nitro product. researchgate.net The regioselectivity can be influenced by the specific nitrating agent and reaction conditions. researchgate.netnih.gov Halogenation, such as bromination, of naphthalene also predominantly occurs at the 1-position. docbrown.info Friedel-Crafts acylation of naphthalene can be more complex, with the regioselectivity being dependent on the solvent and reaction conditions. libretexts.org

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for hydroxyl functionalities and can be removed under various conditions.

Catalytic Hydrogenolysis: A standard method for debenzylation is catalytic hydrogenation. mdpi.com This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. mdpi.com Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst, is another mild and effective method for debenzylation. duke.edursc.org

Acid-Catalyzed Cleavage: Strong acids can also cleave benzyl (B1604629) ethers. A common reagent for this purpose is boron trichloride (B1173362) (BCl3), which can effect debenzylation at low temperatures, often in the presence of a cation scavenger like pentamethylbenzene (B147382) to prevent side reactions. researchgate.netorganic-chemistry.orgelsevierpure.com

The following table summarizes common debenzylation methods.

| Reaction Type | Reagents & Conditions | Expected Product |

| Catalytic Hydrogenolysis | H2, Pd/C, Ethanol | 5-Chloro-6-hydroxy-2-naphthaldehyde |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol | 5-Chloro-6-hydroxy-2-naphthaldehyde |

| Acid-Catalyzed Cleavage | Boron trichloride (BCl3), Pentamethylbenzene, Dichloromethane, -78 °C | 5-Chloro-6-hydroxy-2-naphthaldehyde |

Reactions at the Chloro-Substituted Position

The chlorine atom on the naphthalene ring can be replaced through various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or boronate ester. uwindsor.calibretexts.org This reaction is widely used for the formation of biaryl compounds. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate their coupling. libretexts.org

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl chloride with a terminal alkyne to form an alkynylnaphthalene derivative. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. organic-chemistry.orguwindsor.canih.gov This is a versatile method for the synthesis of arylamines.

The table below lists some potential cross-coupling reactions at the chloro position.

| Reaction Name | Reagents & Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/Water, Reflux | 6-(Benzyloxy)-5-phenyl-2-naphthaldehyde |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, DMF | 6-(Benzyloxy)-5-(phenylethynyl)-2-naphthaldehyde |

| Buchwald-Hartwig Amination | Aniline, Pd(dba)2, Xantphos, Cs2CO3, Toluene, Reflux | 6-(Benzyloxy)-5-(phenylamino)-2-naphthaldehyde |

Mechanistic Insights into the Reactivity of this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed mechanistic investigations into the chemical reactivity and transformation pathways of this compound are not publicly available at this time. While the synthesis and properties of related naphthaldehyde derivatives have been documented, specific studies focusing on the reaction mechanisms of this particular compound have not been reported in the available resources.

The aldehyde functional group on the naphthalene core suggests a reactivity profile that would likely include nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol. The presence of the benzyloxy and chloro substituents on the aromatic ring would be expected to influence the electron density of the naphthalene system and, consequently, the reactivity of the aldehyde group. These substituents could also be sites for various chemical transformations. However, without specific experimental studies, any proposed reaction pathways and their underlying mechanisms would be purely speculative.

Further research, including kinetic studies, intermediate trapping experiments, and computational modeling, would be necessary to elucidate the specific mechanistic details of reactions involving this compound. Such investigations would be crucial for understanding its chemical behavior and for the rational design of synthetic routes involving this compound.

Given the absence of published research on the mechanistic aspects of this compound's reactivity, no data tables or detailed research findings on this specific topic can be provided.

Derivatization and Structural Modification of 6 Benzyloxy 5 Chloro 2 Naphthaldehyde

Synthesis of Schiff Base Derivatives for Coordination Chemistry and Ligand Design: A Theoretical Perspective

The primary route for derivatizing 6-(Benzyloxy)-5-chloro-2-naphthaldehyde would likely involve the condensation of its aldehyde group with various primary amines to form Schiff bases (imines). This standard reaction typically proceeds by refluxing the aldehyde and amine in a solvent such as ethanol (B145695) or methanol (B129727).

The resulting Schiff base ligands could be designed to incorporate additional donor atoms, creating multidentate ligands for coordination with metal ions. For instance, reaction with amino-phenols, amino-pyridines, or diamines could yield ligands capable of forming stable complexes with transition metals. The imine nitrogen and the oxygen atom of the benzyloxy group are potential coordination sites. These hypothetical metal complexes would be of academic interest for investigating their catalytic, magnetic, and photoluminescent properties. However, there is no specific data in the scientific literature on the synthesis or characterization of any Schiff base derived from this compound or their corresponding metal complexes.

Table 1: Hypothetical Schiff Base Derivatives of this compound and Potential Coordinating Atoms

| Reactant Amine | Hypothetical Schiff Base Product | Potential Coordinating Atoms |

|---|---|---|

| Aniline | N-(6-(benzyloxy)-5-chloronaphthalen-2-yl)methylene)aniline | Imine Nitrogen |

| 2-Aminophenol | 2-(((6-(benzyloxy)-5-chloronaphthalen-2-yl)methylene)amino)phenol | Imine Nitrogen, Phenolic Oxygen |

Note: This table is purely illustrative and based on general chemical principles, not on published experimental results.

Formation of Nitrogen- and Oxygen-Containing Heterocycles Utilizing this compound as a Building Block

The aldehyde functionality is a cornerstone in the synthesis of various heterocyclic systems. Theoretically, this compound could serve as a precursor for a range of fused heterocycles.

For the creation of nitrogen-containing heterocycles, reactions with bifunctional reagents are a common strategy. For example, condensation with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyridazine (B1198779) or phthalazine (B143731) analogues fused to the naphthalene (B1677914) core. Similarly, reaction with β-ketoesters in the presence of ammonia (B1221849) or an ammonium (B1175870) source could, in principle, yield dihydropyridine (B1217469) derivatives.

The synthesis of oxygen-containing heterocycles could also be envisioned. For instance, a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, followed by an intramolecular cyclization, could theoretically produce chromene-type structures. However, specific reaction conditions, yields, and structural confirmation for any such heterocycles derived from this compound are not reported.

Design and Synthesis of Advanced Naphthalene-Based Scaffolds and Polymer Precursors from this compound

The rigid, aromatic naphthalene backbone of this compound makes it an attractive, albeit unexplored, scaffold for materials science. The chloro- and aldehyde groups offer handles for further chemical elaboration.

Advanced, non-polymeric scaffolds could potentially be synthesized via cross-coupling reactions. For example, Suzuki or Stille couplings at the chloro-position could extend the π-conjugated system of the naphthalene ring, a common strategy for developing materials for organic electronics. The aldehyde group could also be used in multicomponent reactions to build complex molecular architectures.

As a polymer precursor, the aldehyde could be converted into a variety of polymerizable functionalities. A Wittig reaction, for instance, could introduce a vinyl group, creating a monomer suitable for addition polymerization. Alternatively, reduction of the aldehyde to an alcohol, followed by esterification with a dicarboxylic acid, could form a polyester. The properties of such hypothetical polymers, such as thermal stability and photophysical characteristics, would be influenced by the rigid naphthalene unit. As with the other potential applications, no concrete examples of polymers derived from this specific naphthaldehyde are available in the current body of scientific literature.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 6-(Benzyloxy)-5-chloro-2-naphthaldehyde. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the aldehydic proton, the aromatic protons on both the naphthalene (B1677914) and benzene (B151609) rings, and the methylene (B1212753) protons of the benzyloxy group. The aldehydic proton would appear as a singlet in the downfield region, typically around 9-10 ppm. The aromatic protons would resonate in the range of 7-8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the substituted naphthalene and benzene rings. The methylene protons of the benzyloxy group would likely appear as a singlet around 5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. In a study detailing the synthesis of various aldehydes, incomplete ¹³C NMR data for a product believed to be this compound in DMSO-d₆ showed peaks at δ 193.3, 138.7, 136.3, 135.2, 129.7, 129.1, 126.9, and 20.7 ppm rsc.org. The signal at 193.3 ppm is characteristic of an aldehydic carbon. The other signals in the aromatic region (126-139 ppm) correspond to the carbons of the naphthalene and benzene rings. A complete and fully assigned spectrum would be necessary for a definitive structural confirmation. For comparison, the aldehydic carbon of 2-naphthaldehyde (B31174) resonates at 192.01 ppm in CDCl₃ docbrown.info.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Comment |

| Aldehydic Carbon | ~193 | Downfield shift due to the electron-withdrawing nature of the oxygen atom. |

| Naphthalene C2 | ~134 | Carbon bearing the aldehyde group. |

| Naphthalene C5 | ~129 | Carbon bearing the chloro substituent. |

| Naphthalene C6 | ~155 | Carbon bearing the benzyloxy group (oxygen causes a downfield shift). |

| Benzyloxy CH₂ | ~70 | Methylene carbon of the benzyl (B1604629) group. |

| Benzene C1' | ~136 | Quaternary carbon of the benzyl group. |

| Benzene C2'/C6' | ~128 | Ortho carbons of the benzyl group. |

| Benzene C3'/C5' | ~128 | Meta carbons of the benzyl group. |

| Benzene C4' | ~127 | Para carbon of the benzyl group. |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental values.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected solid-state conformation and intermolecular interactions. For instance, the crystal structure of 6-methoxy-2-naphthaldehyde (B117158) reveals an orthorhombic crystal system with specific cell parameters nih.gov. It is anticipated that this compound would also form a crystalline solid, with its crystal packing influenced by various non-covalent interactions.

Interactive Data Table: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Value/Observation | Basis |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic aldehydes. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Dependent on molecular packing. |

| Intermolecular Interactions | C-H···O, C-H···Cl, π-π stacking | Presence of corresponding functional groups. |

| Molecular Conformation | Likely non-planar due to the benzyloxy group | Steric hindrance and rotational freedom. |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification in Complex Systems

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the compound's structure. Key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another expected fragmentation is the loss of the benzyl group to give a chloronaphthoyl cation. The loss of the formyl group (-CHO) and chlorine atom would also be anticipated. For example, the mass spectrum of benzaldehyde (B42025) shows a prominent molecular ion peak and significant fragments corresponding to the loss of a hydrogen atom and the formyl group docbrown.info. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 296/298 | [C₁₈H₁₃³⁵ClO₂]⁺ / [C₁₈H₁₃³⁷ClO₂]⁺ | Molecular Ion |

| 267/269 | [C₁₇H₁₂³⁵ClO]⁺ / [C₁₇H₁₂³⁷ClO]⁺ | Loss of CHO |

| 205/207 | [C₁₁H₆³⁵ClO]⁺ | Loss of benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyloxy group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Properties Relevant to Material Science Applications

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound, which are of interest for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs) sigmaaldrich.combldpharm.com.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to the π-π* transitions of the naphthalene and benzene chromophores. The extended conjugation of the naphthaldehyde system will likely result in absorption maxima at longer wavelengths compared to simple benzene derivatives. The substitution pattern, including the chloro and benzyloxy groups, will influence the exact position and intensity of these absorption bands. For instance, the UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) exhibits absorption bands at 295 and 340 nm miamioh.edu.

Naphthalene derivatives are known for their fluorescent properties sigmaaldrich.com. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state and the quantum yield of fluorescence. The presence of the chlorine atom, a heavy atom, might lead to some quenching of the fluorescence through enhanced intersystem crossing to the triplet state. The photophysical properties of naphthaldehydes can be sensitive to the solvent polarity and the presence of other interacting species sigmaaldrich.com.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Analysis

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage in the benzyloxy group would likely appear in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration would be expected in the lower wavenumber region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit bands corresponding to the vibrational modes of the molecule. The aromatic ring vibrations are often strong in the Raman spectrum. For example, the Raman spectrum of 2-naphthaldehyde shows distinct peaks corresponding to its various vibrational modes nih.gov. The symmetric stretching of the C=O group would also be Raman active. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | FT-IR, Raman |

| Aldehyde C=O Stretch | 1710-1690 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-O-C Ether Stretch | 1260-1000 | FT-IR |

| C-Cl Stretch | 800-600 | FT-IR, Raman |

Computational and Theoretical Studies of 6 Benzyloxy 5 Chloro 2 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 6-(benzyloxy)-5-chloro-2-naphthaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G**, can determine the molecule's ground-state geometry and electron distribution. nih.gov Key outputs from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. For substituted naphthaldehydes, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO is often centered on the electron-withdrawing aldehyde group. The benzyloxy and chloro substituents further modulate this electronic landscape. The chlorine atom acts as an electron-withdrawing group through induction but a weak donating group through resonance, while the benzyloxy group is primarily electron-donating.

These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density and predicts sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the aldehyde group would be a region of high negative potential (a nucleophilic site), while the hydrogen of the aldehyde group and regions of the aromatic rings would be areas of positive potential (electrophilic sites).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This data is illustrative and based on typical values for similar aromatic aldehydes.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for understanding the conformational flexibility of the benzyloxy group and its interactions with solvent molecules. nih.govnih.gov

The results of MD simulations can be presented as a trajectory file, which is a movie of the molecule's motion, or analyzed to produce plots of properties like the root-mean-square deviation (RMSD) over time, which indicates structural stability.

Ab Initio Methods for Reaction Pathway Prediction and Transition State Characterization

Ab initio (from first principles) methods are highly accurate computational techniques used to map out potential chemical reactions. For this compound, these methods can be used to predict the pathways of reactions such as oxidation of the aldehyde group or nucleophilic substitution at the aromatic ring.

For example, studying the reaction with a hydroxyl radical, a key atmospheric oxidant, can provide insights into its environmental degradation. acs.org Computational chemists can model the approach of the radical to the molecule, locate the transition state (the highest energy point on the reaction coordinate), and calculate the activation energy. A lower activation energy implies a faster reaction. These calculations can determine whether addition to the naphthalene ring or abstraction of the aldehydic hydrogen is the more favorable pathway. acs.org This level of detail is invaluable for understanding reaction mechanisms that are difficult to probe experimentally.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) through Computational Chemistry

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is essential for their characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions, when compared to experimental spectra, can help confirm the structure of the synthesized compound. Machine learning algorithms are also becoming increasingly accurate for predicting NMR shifts based on molecular structure. nih.govfrontiersin.org For this compound, calculations would need to account for the electronic effects of the chloro, benzyloxy, and aldehyde groups on the chemical shifts of the aromatic protons and carbons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific bond stretching or bending, such as the characteristic C=O stretch of the aldehyde group or the C-Cl stretch.

Table 2: Illustrative Computationally Predicted Spectroscopic Data This data is for demonstration and based on general values for substituted naphthaldehydes.

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) Shift | ~9.9 ppm |

| ¹³C NMR | Aldehyde Carbon (CHO) Shift | ~191 ppm |

| IR | C=O Stretch Frequency | ~1695 cm⁻¹ |

| UV-Vis | λ_max | ~320 nm |

Quantitative Structure–Property Relationships (QSPR) in Functionalized Naphthaldehyde Systems

Quantitative Structure–Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physicochemical properties. In the context of functionalized naphthaldehydes, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time for a series of related compounds.

To build a QSPR model, a set of known naphthaldehyde derivatives and their experimentally measured properties are required. Then, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical representations of the molecule's structure, such as its molecular weight, surface area, or electronic properties derived from DFT. Statistical methods like multiple linear regression or machine learning are then used to find the best equation linking the descriptors to the property of interest.

For instance, a QSPR study on naphthaldehyde derivatives might find that the ¹³C NMR chemical shifts can be accurately predicted using descriptors related to the electronegativity of substituents and the local geometry around the carbon atoms. nih.gov Such models are valuable for predicting the properties of new, unsynthesized naphthaldehyde derivatives, saving time and resources in the discovery process.

Applications of 6 Benzyloxy 5 Chloro 2 Naphthaldehyde in Advanced Chemical Research

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of 6-(Benzyloxy)-5-chloro-2-naphthaldehyde, featuring a reactive aldehyde group, a protected hydroxyl group (benzyloxy), and a chlorinated naphthalene (B1677914) core, makes it a valuable building block in multi-step organic synthesis. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including but not limited to, Wittig reactions, Horner-Wadsworth-Emmons olefination, aldol (B89426) condensations, and reductive aminations. These reactions allow for the introduction of diverse carbon and heteroatom-based substituents, paving the way for the construction of highly functionalized and sterically complex molecular frameworks.

The benzyloxy group acts as a robust protecting group for the naphtholic oxygen, stable under a variety of reaction conditions used to modify the aldehyde. Its removal, typically via catalytic hydrogenation, can be performed late in a synthetic sequence to unmask the hydroxyl group for further functionalization or to reveal the final target molecule. The chloro-substituent on the naphthalene ring also offers a site for further modification through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of aryl, alkyl, or amino groups, respectively. This multi-faceted reactivity profile allows for a divergent synthetic strategy, where a common intermediate can be elaborated into a library of diverse compounds.

Integration into Fluorescent Probes and Sensors for Chemical and Environmental Analysis

Naphthalene-based fluorophores are well-established in the field of chemical sensing due to their favorable photophysical properties, including high quantum yields and sensitivity to the local microenvironment. While specific studies on fluorescent probes derived directly from this compound are not widely reported, the structural features of this compound are highly conducive to the design of such sensors.

The naphthaldehyde core can be readily converted into various sensing moieties. For instance, condensation of the aldehyde with primary amines or hydrazines can yield Schiff bases or hydrazones, respectively. These derivatives often exhibit changes in their fluorescence emission (e.g., intensity, wavelength) upon coordination with metal ions or interaction with specific anions. The electronic nature of the naphthalene ring system, influenced by the chloro and benzyloxy substituents, can be fine-tuned to modulate the photophysical properties of the resulting sensor. The benzyloxy group, upon deprotection, can also serve as a binding site, particularly for cations, leading to a chelation-enhanced fluorescence effect.

Application in Materials Science Research

The rigid and planar naphthalene backbone of this compound, combined with its versatile functional groups, makes it an attractive precursor for a variety of advanced materials.

Organic Semiconductors and Optoelectronic Materials Precursor

The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-system of the naphthalene core in this compound provides a foundation for charge transport. Elaboration of the aldehyde group into larger conjugated systems, for example, through Knoevenagel condensation or Wittig-type reactions, can extend the π-conjugation, a key requirement for efficient charge mobility. The chloro and benzyloxy substituents can influence the molecular packing in the solid state, which is a critical determinant of the electronic properties of the resulting material.

Metal-Organic Framework (MOF) Ligand Component

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the aldehyde functionality of this compound is not a typical coordinating group for MOF synthesis, it can be readily converted into a carboxylic acid or other suitable coordinating moieties. For instance, oxidation of the aldehyde would yield a carboxylic acid, which can then be used as a linker to construct MOFs. The benzyloxy and chloro groups would then serve as functional decorations within the pores of the MOF, potentially influencing its sorption properties, catalytic activity, or sensing capabilities.

Nonlinear Optical (NLO) Materials Development

Molecules with large second-order nonlinear optical (NLO) responses are of interest for applications in telecommunications, optical data storage, and frequency conversion. The design of such materials often involves creating molecules with a strong electronic asymmetry, typically by connecting an electron-donating group and an electron-withdrawing group through a π-conjugated bridge. The this compound scaffold provides a platform for achieving this. The benzyloxy group can act as an electron-donating group, while the aldehyde group is electron-withdrawing. The naphthalene ring serves as the conjugated spacer. Further chemical modifications can enhance this push-pull character, potentially leading to materials with significant NLO properties.

Role in Catalyst Design and Ligand Development for Asymmetric Synthesis and Other Catalytic Processes

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The naphthalene backbone of this compound can serve as a scaffold for the synthesis of novel chiral ligands. The aldehyde group can be used to introduce chiral auxiliaries or to build more complex ligand structures. For example, reaction with chiral diamines can lead to the formation of chiral Schiff base ligands, which are known to be effective in a variety of metal-catalyzed asymmetric transformations. The steric and electronic properties of the ligand can be tuned by the substituents on the naphthalene ring, potentially influencing the enantioselectivity of the catalyzed reaction.

Future Perspectives and Emerging Research Directions for 6 Benzyloxy 5 Chloro 2 Naphthaldehyde

Development of Sustainable and Green Synthetic Methodologies for its Production and Derivatives

The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of complex molecules. For 6-(Benzyloxy)-5-chloro-2-naphthaldehyde and its derivatives, future research will likely prioritize the development of environmentally benign and efficient production methods.

One promising area is the adoption of green catalysts . Research on related naphthaldehyde derivatives has demonstrated the efficacy of biodegradable and recyclable catalysts. For instance, chitosan-SO3H, a sulfonated biopolymer, has been successfully used as a solid acid catalyst for the synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates. tandfonline.comtandfonline.com This approach often allows for solvent-free reaction conditions, which significantly reduces the generation of hazardous waste and simplifies product purification. tandfonline.comtandfonline.com The advantages of such methods include not only admirable yields and reduced reaction times but also the complete elimination of environmentally harmful solvents. tandfonline.com

Another key direction is the use of alternative energy sources and benign solvents . Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry. The application of ultrasonic waves can accelerate reaction rates, enabling reactions to proceed under milder conditions and often leading to higher yields. eresearchco.com For example, the synthesis of Schiff's bases from 2-hydroxy-1-naphthaldehyde (B42665) has been efficiently carried out in water, a green solvent, under sonication. eresearchco.com Future work could adapt these principles to the multi-step synthesis of this compound, potentially starting from simpler naphthalene (B1677914) precursors like β-naphthol. orgsyn.orgyoutube.com

The development of one-pot syntheses and multi-component reactions (MCRs) also represents a significant step towards sustainability. These strategies improve process efficiency by reducing the number of intermediate purification steps, thereby saving time, energy, and materials. researchgate.netnih.gov Research into three-component coupling reactions to form functionalized naphthalenes, for example, provides a template for developing more streamlined syntheses for complex derivatives. nih.gov

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Biodegradable Catalysts (e.g., Chitosan-SO3H) | Catalyzing key steps like formylation or etherification. tandfonline.comtandfonline.com | Reduced catalyst toxicity, recyclability, potential for solvent-free conditions. |

| Ultrasound-Assisted Synthesis | Accelerating reaction rates in aqueous media. eresearchco.com | Shorter reaction times, milder conditions, higher yields, use of benign solvents. |

| Multi-Component Reactions (MCRs) | Combining starting materials in a single step to build the core naphthalene scaffold. researchgate.netnih.gov | Increased efficiency, reduced waste, atom economy. |

Exploration of Novel Reaction Pathways and Catalyst Systems Involving this compound

The reactivity of the naphthaldehyde core, particularly when substituted, offers a rich landscape for exploring new chemical transformations. Future research will likely focus on leveraging advanced catalyst systems to achieve unprecedented levels of selectivity and to access novel molecular architectures based on the this compound framework.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to naphthalene functionalization is an active area of research. researchgate.net Methodologies employing catalysts based on indium, gold, ruthenium, and palladium could be adapted to modify the existing this compound structure or to build it more efficiently.

Indium(III)-catalyzed annulation reactions have been shown to construct diverse 1-naphthaldehyde (B104281) derivatives from simpler precursors in a highly regioselective manner. acs.org This could offer an alternative pathway to the target molecule.

Gold-catalyzed functionalization of naphthalene, involving the transfer of carbene groups, can lead to either C-H bond insertion or addition to a double bond, opening pathways to complex fused-ring systems. beilstein-journals.orgnih.govresearchgate.net

Ruthenium-catalyzed remote C-H activation presents a particularly exciting frontier. Recent studies have demonstrated the ability to functionalize the C5 position of a naphthalene ring by using a directing group at the C1 position. acs.org Applying this logic, the aldehyde at the C2 position of this compound could potentially direct functionalization to other positions on the ring system, enabling the synthesis of previously inaccessible derivatives.

The aldehyde group itself is a versatile functional handle. Beyond its use in forming imines (Schiff bases), it can be a gateway to a variety of other functionalities. For instance, the reduction of the aldehyde to an alcohol (e.g., using sodium borohydride) is a straightforward transformation that yields a new building block. chemicalbook.com The oxidation of the aldehyde to a carboxylic acid would provide another route to diverse derivatives, such as esters and amides. sigmaaldrich.com

| Catalyst System | Type of Transformation | Potential Application |

| Indium(III) Triflate | Annulation/Cyclization acs.org | De novo synthesis of the naphthaldehyde core. |

| Gold Complexes | Carbene Transfer beilstein-journals.orgnih.govresearchgate.net | Further functionalization of the naphthalene ring system. |

| Ruthenium Complexes | Remote C-H Activation acs.org | Selective functionalization at positions distant from existing groups. |

| Palladium Complexes | Cross-Coupling Reactions acs.orgrsc.org | Synthesis of bi-aryl derivatives or introduction of new substituents. |

Expansion into Emerging Fields of Supramolecular Chemistry and Nanomaterial Science

The unique electronic and structural features of functionalized naphthaldehydes make them attractive building blocks for the construction of larger, highly organized systems. The future for this compound will likely see its integration into the fields of supramolecular chemistry and nanomaterial science.

In supramolecular chemistry , non-covalent interactions are used to assemble molecules into well-defined, functional architectures. bohrium.combath.ac.uk Naphthaldehyde derivatives, particularly those with hydroxyl groups like 2-hydroxy-1-naphthaldehyde, are excellent precursors for chemosensors. researchgate.netdocumentsdelivered.com The aldehyde group can be readily converted into a Schiff base, creating a chelating site for ions, while the naphthalene moiety acts as a fluorescent reporter. researchgate.net It is conceivable that derivatives of this compound could be designed as selective sensors for specific analytes, with the chloro and benzyloxy groups modulating the electronic properties and, therefore, the sensing behavior. Naphthalenediimides (NDIs), which share the core aromatic structure, are extensively used in creating complex molecular topologies like nanotubes and have been studied for their ability to form stable radical anions through supramolecular complexation. nih.govrsc.orgrsc.org

In nanomaterial science , the focus is on creating materials with dimensions on the nanoscale (1-100 nm), which often exhibit unique properties. nih.gov The aldehyde group is a versatile anchor for immobilizing molecules onto the surface of nanoparticles. Aldehyde-functionalized magnetic nanoparticles have been synthesized and used for applications like protein adsorption. researchgate.netcd-bioparticles.net Similarly, naphthyl-functionalized magnetic nanoparticles have been prepared for the extraction of polycyclic aromatic hydrocarbons from water samples. rsc.org Following these strategies, this compound could be covalently attached to the surface of silica-coated magnetic nanoparticles or other nanostructures. Such functionalized nanomaterials could find use in targeted delivery, specialized catalysis, or as novel extraction phases in analytical chemistry.

| Field | Potential Application of this compound | Research Direction |

| Supramolecular Chemistry | Precursor for chemosensors and molecular receptors. researchgate.netdocumentsdelivered.com | Synthesis of Schiff base derivatives for ion sensing; exploring self-assembly into higher-order structures. nih.gov |

| Nanomaterial Science | Surface functionalization of nanoparticles. researchgate.netrsc.org | Covalent attachment to magnetic or gold nanoparticles for use in catalysis, separation science, or biomedical applications. |

Addressing Challenges in Scale-Up and Industrial Relevance (excluding manufacturing/cost analysis)

Translating a laboratory synthesis into a large-scale industrial process presents a unique set of scientific and engineering challenges. While the specific compound this compound may not currently be an industrial chemical, understanding the potential hurdles in its scale-up is crucial for assessing its future relevance.

A primary challenge in scaling up multi-step syntheses is maintaining yield and purity at each stage. Reactions that are straightforward on a gram scale can become problematic in large reactors. labmanager.com

Heat Transfer: Exothermic or endothermic steps can be difficult to control in large vessels, where the surface-area-to-volume ratio is much lower than in laboratory glassware. This can lead to runaway reactions or incomplete conversions. labmanager.com

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reactions (e.g., involving a solid catalyst), is critical and becomes more complex at scale. labmanager.com

Process Robustness: The synthesis must be robust enough to tolerate slight variations in raw material quality, temperature, and reaction time without significant impact on the final product's specifications. labmanager.com

Another significant consideration is the handling of reagents and the management of waste streams. The synthesis of this compound likely involves chlorinated intermediates and solvents, which require specialized handling and disposal protocols to meet environmental regulations. The development of greener synthetic routes, as discussed in section 8.1, directly addresses these challenges by minimizing the use of hazardous materials and reducing waste.

Furthermore, the purification of the final product and intermediates at an industrial scale can be a major bottleneck. Techniques like column chromatography, common in the lab, are often impractical for large quantities. The development of scalable purification methods, such as crystallization or distillation, would be essential. For instance, the purification of 2-hydroxy-1-naphthaldehyde has been achieved through vacuum distillation followed by recrystallization, methods that are amenable to scale-up. orgsyn.org Future research would need to establish similarly robust purification protocols for this compound and its key precursors.

Q & A

Q. What are the optimal synthetic routes for 6-(Benzyloxy)-5-chloro-2-naphthaldehyde, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the naphthalene core. A common approach includes:

Chlorination : Introduce the chloro group at the 5-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-metalation strategies.

Benzyloxy Group Installation : Protect the hydroxyl group at the 6-position via benzylation (benzyl chloride, K₂CO₃ in DMF) .

Aldehyde Formation : Oxidize the 2-methyl group to the aldehyde using MnO₂ or Swern oxidation.

Key Considerations :

- Purify intermediates via column chromatography to avoid side reactions.

- Monitor reaction progress using TLC (hexane/ethyl acetate, 7:3) .

- Optimize stoichiometry (e.g., 1.2 equivalents of benzyl chloride for complete protection) to improve yields.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- Aldehyde proton: Singlet at δ 10.1–10.3 ppm.

- Benzyloxy protons: Multiplet at δ 7.3–7.5 ppm (aromatic) and a singlet for the benzyl CH₂ at δ 5.1–5.3 ppm.

- Naphthalene protons: Distinct splitting patterns for the chloro-substituted ring (e.g., doublets at δ 8.0–8.5 ppm).

- IR Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).

- Peaks at ~1260 cm⁻¹ (C-O-C stretch of benzyloxy group) .

- Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, amber-glass containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.

- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the benzyloxy group or degrade the aldehyde .

- Incompatibilities : Separate from oxidizing agents (e.g., peroxides) and strong bases.

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-chlorination or benzyl group migration) be mitigated during synthesis?

- Methodological Answer :

- Controlled Chlorination : Use low temperatures (0–5°C) and substoichiometric FeCl₃ to limit over-chlorination. Monitor via LC-MS for intermediates.

- Protection-Deprotection Strategies : Employ temporary protecting groups (e.g., TMS) for sensitive positions during benzylation.

- Kinetic Studies : Perform time-course experiments to identify optimal reaction termination points .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assay :

Prepare buffered solutions (pH 2–12).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation products using HPLC (C18 column, acetonitrile/water gradient).

- Key Findings :

- Degradation occurs rapidly at pH < 3 (acid-catalyzed aldehyde oxidation).

- Benzyloxy groups remain stable at neutral pH but hydrolyze at pH > 10 .

Q. How can the compound’s potential as a fluorescent probe or enzyme inhibitor be evaluated?

- Methodological Answer :

- Fluorescence Studies :

- Measure excitation/emission spectra (e.g., λ_ex = 350 nm, λ_em = 450 nm) in DMSO/PBS.

- Compare with known fluorophores (e.g., 6-Methoxy-2-naphthaldehyde) .

- Enzyme Inhibition Assays :

- Test against aldehyde dehydrogenase (ALDH) using NAD⁺-coupled spectrophotometric assays.

- Calculate IC₅₀ values via dose-response curves (0.1–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.